2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a triazolo-pyridazine ring, a thio group, a methylisoxazole ring, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The presence of a fluorophenyl group, a triazolo-pyridazine ring, a thio group, a methylisoxazole ring, and an acetamide group contribute to its unique chemical properties .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural elucidation of heterocyclic compounds, including those related to the queried compound, have been a subject of interest due to their potential pharmaceutical applications. For example, studies have developed methods for synthesizing various heterocycles, such as pyrazole, thiazole, and triazolo[4,3-b]pyridazine derivatives, indicating the versatility and potential utility of these compounds in drug development (Fadda et al., 2017). Furthermore, structural analysis through techniques like X-ray crystallography provides insights into the molecular arrangements that contribute to their biological activities (Crabb et al., 1999).
Biological Activities
The biological activities of compounds within this chemical class have been extensively studied. Some compounds have been found to exhibit potent antioxidant and anticancer activities, highlighting their potential as therapeutic agents. For instance, triazolo-thiadiazoles have been investigated for their in vitro antioxidant properties and anticancer activity against hepatocellular carcinoma cell lines, suggesting their potential utility in cancer therapy (Sunil et al., 2010). Moreover, the synthesis of novel bioactive sulfonamide thiazole derivatives as potential insecticidal agents against Spodoptera littoralis indicates the potential agricultural applications of these compounds (Soliman et al., 2020).
Pharmacological Investigations
The pharmacological properties of these heterocyclic compounds extend to their potential as H1-antihistaminic agents, with some derivatives showing significant activity in in vivo models (Alagarsamy et al., 2008). Additionally, modifications of the core structure have led to derivatives with reduced toxicity and improved anticancer efficacy, underscoring the importance of chemical modification in drug development (Wang et al., 2015).
Future Directions
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN6O2S/c1-10-8-13(23-26-10)19-15(25)9-27-16-7-6-14-20-21-17(24(14)22-16)11-2-4-12(18)5-3-11/h2-8H,9H2,1H3,(H,19,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOGUIYRSFJVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.